N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)pyridine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)pyridine-3-carbohydrazide is a complex organic compound with a unique structure that includes a pyrrolidinone ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)pyridine-3-carbohydrazide typically involves the reaction of pyridine-3-carbohydrazide with a suitable derivative of 2,5-dioxo-1-phenylpyrrolidine. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the reaction is usually carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)pyridine-3-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)pyridine-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-phenoxyacetohydrazide
- N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-(3-methoxyphenoxy)acetohydrazide
Uniqueness
Compared to similar compounds, N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)pyridine-3-carbohydrazide stands out due to its unique combination of a pyrrolidinone ring and a pyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H14N4O3 |
---|---|
Molecular Weight |
310.31 g/mol |
IUPAC Name |
N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)pyridine-3-carbohydrazide |
InChI |
InChI=1S/C16H14N4O3/c21-14-9-13(16(23)20(14)12-6-2-1-3-7-12)18-19-15(22)11-5-4-8-17-10-11/h1-8,10,13,18H,9H2,(H,19,22) |
InChI Key |
ATCMNCYWZKFBKD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)NNC(=O)C3=CN=CC=C3 |
solubility |
>46.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.